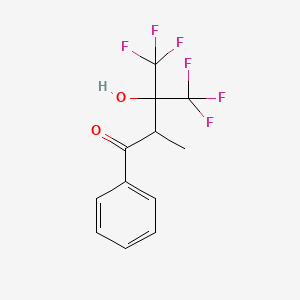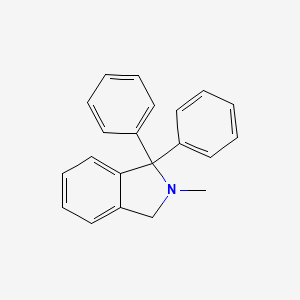
2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole is an organic compound with the molecular formula C21H19N It is a derivative of isoindole, characterized by the presence of two phenyl groups and a methyl group attached to the nitrogen-containing heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole typically involves the reaction of isoindole derivatives with appropriate alkylating agents. One common method is the reaction of isoindole with methyl iodide in the presence of a base such as sodium hydride. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Various substituted isoindole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 2-Methyl-1,1-diphenyl-1,3-dihydro-isoindole
- 1,2-Diphenyl-2-methylisoindolin
- 1,1-Diphenyl-2-methyl-isoindolin
Uniqueness
2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole is unique due to its specific substitution pattern and the presence of both phenyl and methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, which can be leveraged in research and industrial applications .
Propiedades
Número CAS |
28504-95-2 |
|---|---|
Fórmula molecular |
C21H19N |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2-methyl-3,3-diphenyl-1H-isoindole |
InChI |
InChI=1S/C21H19N/c1-22-16-17-10-8-9-15-20(17)21(22,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,16H2,1H3 |
Clave InChI |
KCHYSZLVOBCLHT-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


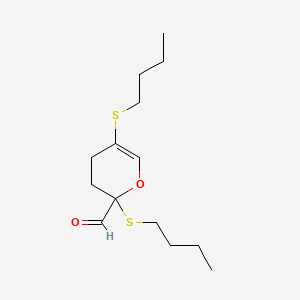
stannane](/img/structure/B14693653.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
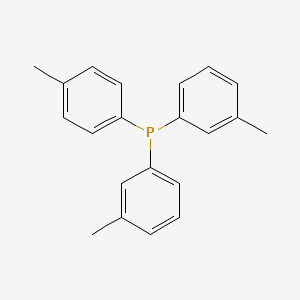
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)
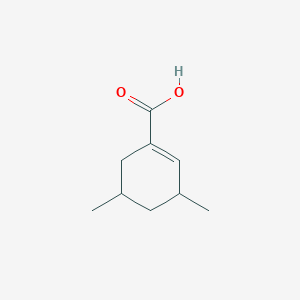
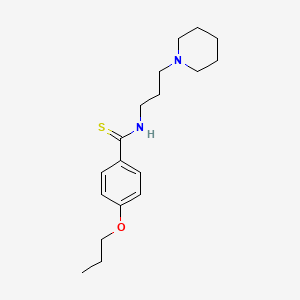
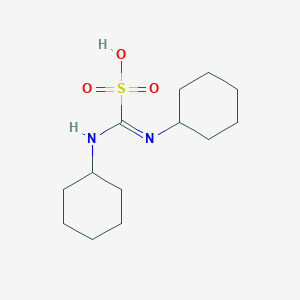
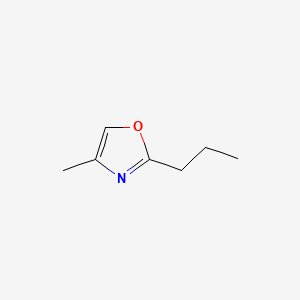
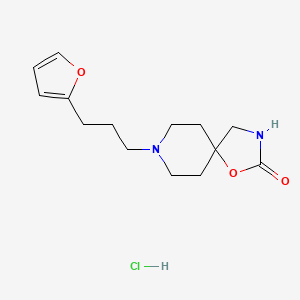
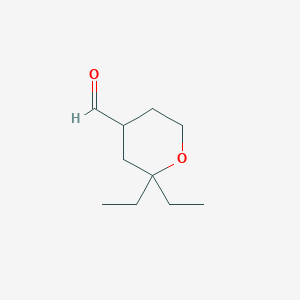
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

